molecular formula C13H22ClN3OS B2844400 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride CAS No. 1327526-12-4

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride

Cat. No.: B2844400
CAS No.: 1327526-12-4
M. Wt: 303.85
InChI Key: RSKJYYPMUFXTRO-UHFFFAOYSA-N
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Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride is a chemical compound that features a piperazine ring substituted with a 4-methylthiazol-2-yl group and a butan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride typically involves multi-step procedures. One common method includes the reaction of 4-methylthiazole with piperazine, followed by the introduction of a butan-1-one group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butan-1-one moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The thiazole moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]butan-1-one hydrochloride
  • 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives

Uniqueness

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride is unique due to the presence of the 4-methylthiazole group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and potential therapeutic benefits.

Properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS.ClH/c1-3-4-13(17)16-7-5-15(6-8-16)9-12-14-11(2)10-18-12;/h10H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKJYYPMUFXTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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